![molecular formula C19H21N5O B2367322 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide CAS No. 1210351-77-1](/img/structure/B2367322.png)
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring through a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzimidazole moiety is known for its bioactivity, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound possesses a complex molecular structure characterized by a benzimidazole moiety, which is known for its biological activity. The molecular formula is C17H23N3O with a molecular weight of approximately 301.4 g/mol. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Antiviral Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide, as effective inhibitors against viruses such as hepatitis C virus (HCV). Research indicates that certain derivatives exhibit low EC50 values (as low as 0.007 nM), demonstrating significant antiviral potency against HCV non-structural proteins . The compound's mechanism often involves the inhibition of viral replication and interference with viral protein synthesis.
Analgesic and Anti-inflammatory Effects
The analgesic properties of this compound have been explored in various studies. For instance, compounds derived from benzimidazole have shown notable reductions in pain response in animal models, outperforming standard analgesics like aspirin and diclofenac . The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives exhibiting up to 74% inhibition compared to standard drugs .
Anticancer Potential
Benzimidazole derivatives are also being investigated for their anticancer properties. They have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain analogs have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival . The structural diversity of these compounds allows for tailored modifications that enhance their efficacy against specific cancer types.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar bioactivity.
Benzimidazole N-oxides: Oxidized forms of benzimidazole with distinct chemical properties.
N-Benzylpiperazine Derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and other applications .
Biologische Aktivität
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a derivative of benzimidazole and piperazine, which has garnered attention for its potential pharmacological applications. This article explores the biological activities associated with this compound, focusing on its interactions with sigma receptors, its pharmacological properties, and the underlying mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole moiety linked to a benzylpiperazine unit. The presence of these functional groups is significant as they contribute to the compound's biological activity through various mechanisms.
Sigma Receptor Affinity
Research has shown that compounds containing the benzylpiperazine scaffold exhibit significant affinity for sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various neurological and pain-related conditions. In a study evaluating several benzylpiperazine derivatives, it was found that the compound demonstrated notable affinity towards σ1R with a Ki value indicating high potency (Ki σ1 = 1.6 nM) .
Pain Modulation
The biological activity of this compound extends to its potential as an analgesic agent. Behavioral pharmacology studies have indicated that this compound exhibits antinociceptive effects in preclinical models, suggesting its utility in managing pain without significant side effects . The mechanism involves modulation of nociceptive signaling pathways, which are critical in pain perception.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on similar benzimidazole derivatives reveal that modifications in the chemical structure can enhance or diminish biological activity. For instance, substituents on the benzyl group and variations in the piperazine ring can significantly alter receptor binding affinities and pharmacokinetic profiles .
Pharmacological Profiles
Preclinical Studies
In one notable study, the compound was tested in mouse models for both inflammatory pain and neuropathic pain. Results indicated significant reductions in pain response compared to controls, highlighting its potential as a therapeutic agent in chronic pain management .
Comparative Analysis
Comparative studies with other benzimidazole derivatives have shown that while many exhibit some level of biological activity, this compound stands out due to its selective interaction with σ1R and favorable pharmacokinetic properties .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQDMFNEGLORE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.